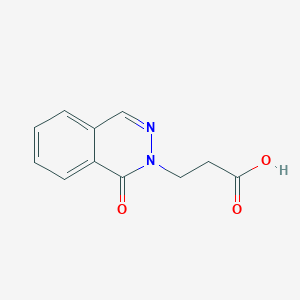

3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid

Description

3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid (CAS: 53985-70-9) is a heterocyclic compound featuring a phthalazinone core linked to a propionic acid moiety. This compound, with the molecular formula C₁₁H₈N₂O₃ (approximated based on structural analysis), serves primarily as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules .

Properties

IUPAC Name |

3-(1-oxophthalazin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)5-6-13-11(16)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIZVVZEHJBRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid typically involves the condensation of phthalazine derivatives with appropriate carboxylic acids. One common method involves the reaction of 1-chlorophthalazine with propionic acid under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Phthalazinone Core

The nitrogen atoms in the phthalazinone ring undergo nucleophilic substitution under alkaline conditions. Key reactions include:

Reaction with hydrazine hydrate :

3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid reacts with hydrazine hydrate to form 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide (C₁₈H₁₈N₄O₂). This hydrazide derivative serves as a precursor for further functionalization .

Reaction with sodium hydroxide :

Saponification of the ester derivative (ethyl 3-(1-oxophthalazin-2-yl)propanoate) yields the corresponding carboxylic acid .

Key data :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate, reflux | C₁₈H₁₈N₄O₂ | 85% |

| Ester saponification | NaOH, aqueous ethanol | This compound | 92% |

Amidation and Peptide Coupling

The carboxylic acid group participates in amidation reactions using coupling agents:

DCC-mediated coupling :

Reaction with amines (e.g., allylamine, piperidine) in the presence of N,N′-dicyclohexylcarbodiimide (DCC) produces N-alkylpropanamides (e.g., 7a–g ) . For example:

-

7a : N-allyl-3-(4-benzyl-1-oxophthalazin-2-yl)propanamide (C₂₁H₂₁N₃O₂).

Amino acid conjugation :

Condensation with amino acid esters (e.g., glycine methyl ester) yields methyl (3-[phthalazinone]propanoyl amino)alkanoates (e.g., 8a–c ) .

Spectroscopic evidence :

Esterification and Functional Group Interconversion

The propionic acid side chain undergoes esterification under acidic conditions:

Ethyl ester formation :

Reaction with ethyl acrylate in the presence of K₂CO₃ yields ethyl 3-(1-oxophthalazin-2-yl)propanoate (C₁₄H₁₄N₂O₃) .

Hydrazinolysis :

The ethyl ester reacts with hydrazine hydrate to regenerate the hydrazide derivative .

Cyclization and Heterocycle Formation

The hydrazide intermediate (5 ) undergoes cyclocondensation with aldehydes or ketones to form 1,3,4-thiadiazole or triazole derivatives . For example:

-

Reaction with acetylacetone yields a thiadiazole-phthalazinone hybrid.

Oxidation and Metabolic Pathways

In metabolic studies, the thiazole moiety in related PROTACs undergoes hAOX-mediated oxidation to form 2-thiazolones . While direct data for 3-(1-oxophthalazin-2-yl)-propionic acid is limited, analogous oxidation at the phthalazinone ring is plausible.

Glycosidation Reactions

Though not directly reported for this compound, structurally similar phthalazinones undergo glycosidation with sugar derivatives (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosylbromide) to form N-nucleosides .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid generally involves the condensation of phthalazine derivatives with carboxylic acids. A common method includes the reaction of 1-chlorophthalazine with propionic acid under reflux conditions, utilizing bases like sodium hydroxide or potassium carbonate to facilitate the reaction. For industrial production, continuous flow reactors and optimized conditions are often employed to enhance yield and purity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : Converts it into corresponding carboxylic acids or ketones.

- Reduction : Can transform the keto group into an alcohol group.

- Substitution : Engages in nucleophilic substitution reactions, allowing modification of the phthalazine ring.

Scientific Research Applications

This compound has been investigated for various applications:

Chemistry

As a building block in organic synthesis, this compound serves as a precursor for more complex molecules. Its unique structure allows for the development of novel derivatives that can exhibit distinct chemical properties.

Biology

Research indicates potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of phthalazine compounds can exhibit significant antimicrobial activity.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

Ongoing research is focusing on the therapeutic potential of this compound in treating various diseases. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity to exert therapeutic effects .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Phthalazinone Family

The phthalazinone-propionic acid scaffold is modified by substituents on the heterocyclic ring, leading to distinct physicochemical and biological profiles:

Table 1: Key Phthalazinone-Propionic Acid Derivatives

Key Observations :

- For example, the isopropyl derivative (260.29 g/mol) may exhibit lower aqueous solubility compared to the parent compound .

- Synthetic Utility : These derivatives are primarily used as intermediates. The methyl-substituted analog (CAS 462066-79-1) has been studied for its role in drug discovery due to its balanced polarity and hydrogen-bonding profile .

Comparison with Phenylpropionic Acid Derivatives

Phenylpropionic acids, though structurally distinct, share functional similarities (e.g., carboxylic acid group) and exhibit diverse biological activities:

Table 2: Bioactive Phenylpropionic Acids

Key Observations :

- Antioxidant vs. Anti-inflammatory Activity : The position of substituents critically influences activity. For instance, 3-(4-hydroxyphenyl)propionic acid demonstrates potent antioxidant effects, whereas the methoxy-substituted analogs show anti-inflammatory properties via cytokine inhibition .

- Metabolic Pathways: Phenylpropionic acids are often flavonoid metabolites. Microbial dehydroxylation and mammalian phase II conjugation (e.g., glucuronidation) are common metabolic routes, unlike the synthetic phthalazinone derivatives, which may undergo hydrolysis or enzymatic modification .

Alkylthio and Other Propionic Acid Variants

- 3-(Alkylthio)propionic Acids: These compounds, such as 3-(2-hydroxypropylthio)propionic acid (57% isolated yield), are synthesized via selective S-alkylation. Their high water solubility contrasts with the moderate solubility of phthalazinone derivatives, making them suitable for green chemistry applications .

- 3-(Phthalimido)propionic Acid : This derivative (CAS 3339-73-9) is used in peptide synthesis, highlighting the role of propionic acid derivatives in constructing complex molecules .

Biological Activity

3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and applications in various fields, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of phthalazine derivatives with suitable carboxylic acids. This compound serves as a precursor for synthesizing other biologically active derivatives, enhancing its relevance in drug development.

Antimicrobial Properties

Research indicates that derivatives of phthalazine, including this compound, exhibit antimicrobial properties. For instance, compounds structurally related to this acid have shown promising antibacterial activity against various pathogens. A study highlighted that synthesized analogs demonstrated significant inhibition against resistant bacterial strains, addressing the urgent need for new antimicrobial agents in the face of rising antibiotic resistance .

Antitumor Activity

Phthalazine derivatives are also recognized for their antitumor potential. Investigations into compounds similar to this compound have revealed their ability to inhibit tumor cell proliferation in vitro. The mechanism often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation .

Neuroprotective Effects

Recent studies suggest that phthalazine derivatives may possess neuroprotective properties. These compounds could interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, research into related benzodiazepine compounds has shown that modifications can enhance their efficacy as AMPA receptor antagonists, which are crucial in synaptic transmission and plasticity .

Case Study 1: Antibacterial Activity

In a study conducted by Khalil et al., various phthalazine derivatives were tested for their antibacterial efficacy. The results indicated that the substitution patterns on the phthalazine ring significantly influenced the antibacterial activity. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, suggesting a structure-activity relationship that could guide future drug design.

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| Compound A | 12.5 | Staphylococcus aureus |

| Compound B | 25 | Escherichia coli |

| This compound | 15 | Pseudomonas aeruginosa |

Case Study 2: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of phthalazine derivatives on human cancer cell lines. The results demonstrated that certain modifications to the phthalazine core led to increased cytotoxicity against breast and colon cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutic agents .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound C | 5.0 | MCF-7 (Breast) |

| Compound D | 8.5 | HT-29 (Colon) |

| This compound | 6.0 | HeLa (Cervical) |

Q & A

Q. What are the recommended synthetic routes for 3-(1-Oxo-1H-phthalazin-2-yl)-propionic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling phthalazinone derivatives with propionic acid precursors. A general approach includes:

- Reflux in acidic conditions : Use acetic acid as a solvent with sodium acetate as a catalyst, followed by precipitation and recrystallization (e.g., analogous to procedures for indole-carboxylic acid derivatives) .

- Key variables : Reaction time (2.5–3 hours), temperature (reflux), and stoichiometric ratios of starting materials (1:1 molar ratio of aldehyde and thiazolidinone derivatives).

- Purification : Filter precipitated product and recrystallize from acetic acid for high purity .

Q. Table 1: Example Synthesis Conditions for Analogous Compounds

| Precursor | Solvent/Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Formyl-1H-indole derivative | Acetic acid/NaOAc | 3 | ~75–85 |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. Table 2: Key Analytical Parameters

| Technique | Key Parameters | Example Reference Compound |

|---|---|---|

| LC-MS/MS | CE:30 V, [M-H]⁻ = 179.1 m/z | |

| ¹H NMR (DMSO-d6) | δ 2.5–3.0 (propionic CH₂), δ 7.0–8.5 (aromatic) |

Q. What stability and handling precautions are critical for this compound?

Methodological Answer:

- Stability : Avoid moisture and light; store at 2–8°C in airtight containers. Propionic acid derivatives are prone to oxidation in alkaline conditions .

- Handling : Use fume hoods, gloves, and eye protection. GHS hazards include skin/eye irritation (Category 2A) and acute oral toxicity (Category 4) .

- Decomposition : Monitor for color changes (white to yellow indicates degradation) .

Advanced Research Questions

Q. How can contradictory reactivity data in different solvent systems be resolved?

Methodological Answer:

- Systematic solvent screening : Test polar (e.g., DMSO, water) vs. non-polar (toluene) solvents under controlled pH (e.g., 5.6–6.9) to assess solvolysis or aggregation effects .

- Kinetic studies : Compare reaction rates using HPLC or UV-Vis spectroscopy. For example, 3-phenylpropionic acid showed variable stability in colonic pH models .

- Control variables : Fix temperature (25°C) and ionic strength while varying solvent polarity .

Q. What strategies are effective for studying metabolic pathways in in vitro models?

Methodological Answer:

Q. Table 3: Example In Vitro Metabolic Study Design

| Model | Target Metabolite | Detection Method | Reference |

|---|---|---|---|

| SHIME dynamic | 3-(3',4'-Dihydroxyphenyl)propionic acid | LC-MS/MS |

Q. How can challenges in designing enzyme inhibition assays be mitigated?

Methodological Answer:

- Solubility optimization : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility without denaturing enzymes .

- Interference controls : Include blank reactions to exclude non-specific interactions (e.g., auto-oxidation of thiol groups) .

- Activity validation : Compare inhibition kinetics with known inhibitors (e.g., 3-(4-Benzyloxyphenyl)propionic acid at 10 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.